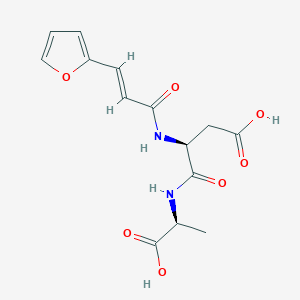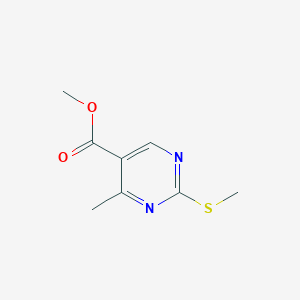
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide, also known as DMFBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. DMFBA is a thiazole-based molecule that contains a fluorobenzamide group, and its unique chemical structure makes it an attractive candidate for use in a variety of research studies.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is not fully understood, but it is thought to act by binding to specific targets in cells and disrupting their normal function. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antibacterial activity by disrupting the cell wall of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is its versatility in the laboratory. It can be easily synthesized and modified to create derivatives with different properties, making it a valuable tool for drug development. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. One area of interest is the development of new drugs based on this compound and its derivatives. Researchers are also investigating the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, there is ongoing research on the mechanism of action of this compound and its potential use in the treatment of a variety of diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its unique chemical structure and versatile properties make it a valuable tool for research in a variety of fields. Further research on this compound and its derivatives is needed to fully understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4,5-dimethyl-1,3-thiazole-2-amine to produce this compound. The synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat a variety of diseases. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
327078-80-8 |
|---|---|
Fórmula molecular |
C12H11FN2OS |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H11FN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Clave InChI |
FPZAHTVVNRIQEU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


